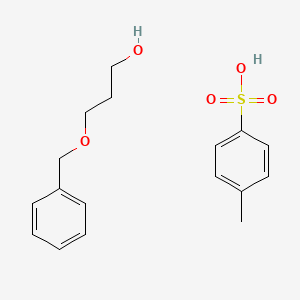
1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate would involve techniques such as spectroscopy. For instance, the IR spectrum of alcohols have a distinctive O-H stretch in the range of 3300 to 3400 cm -1. This peak tends to be very strong and very broad. The exact position of the peak is dependent on the amount of hydrogen bonding in the alcohol .Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis
- The compound 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized via a three-step procedure with an overall yield of 65%. The product's structures were determined using various analytical techniques such as NMR, HRMS, and IR (Pan et al., 2020).
Advanced Synthesis Techniques
- A new compound was prepared starting from a derivative of 4-methylbenzenesulfonate, showcasing the utility of this chemical group in synthesizing complex organic compounds (Fall et al., 2021).
Stereoselectivity in Organic Reactions
- A study on the reactions of aliphatic and aromatic aldehydes with benzyllithium derivatives showed the formation of enantiomerically pure 1-alkyl-2-phenyl-1-propanols, emphasizing the importance of the 4-methylbenzenesulfonate group in stereoselective organic synthesis (Ruano et al., 2004).
Pharmacological Research
- Research on the leaves of Eucommia ulmoides Oliv. identified compounds structurally similar to 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate, contributing to the understanding of their anti-inflammatory properties (Ren et al., 2021).
Multi-gram Synthesis for Industrial Applications
- A study described the practical and economical multi-gram synthesis of an intermediate structurally related to 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate, highlighting its significance in industrial chemistry (Ojo et al., 2014).
Solid-State Chemistry
- A study on the solid-state oxidation of a compound related to 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate provides insights into the behavior of such compounds under solid-state conditions (Kaupang et al., 2013).
Radiochemical Synthesis
- The compound's derivative was used in the synthesis of radiolabeled beta-blockers, demonstrating its potential in radiochemical applications (Stephenson et al., 2008).
Entomological Research
- A related compound was used in technologies for fruit fly detection and control, highlighting its application in entomological research (Vargas et al., 2010).
Photolithography
- Oxime sulfonates based on 4-methylbenzenesulfonate were studied for their potential as photoacid generators in photolithography (Plater et al., 2019).
Ionic Liquid Applications
- The compound's ionic liquid derivatives were explored for their application in acid-catalyzed coupling reactions, highlighting its role in green chemistry (Xu et al., 2004).
Crystallography
- Crystallographic studies on compounds structurally related to 1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate help in understanding the stereochemistry of such molecules (Reed et al., 2013).
Petrochemical Industry
- Some derivatives were evaluated as antioxidant additives for lubricating oils, showcasing its application in the petrochemical industry (Habib et al., 2014).
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2.C7H8O3S/c11-7-4-8-12-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINJDYBWHKUSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(phenylmethoxy)-, 4-methylbenzenesulfonate | |
CAS RN |
120758-24-9 | |
| Record name | 3-Benzyloxypropyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



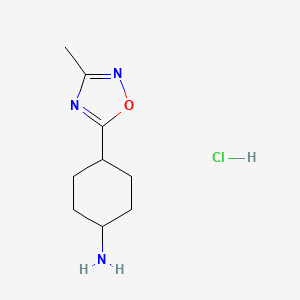

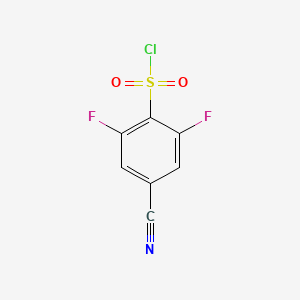



![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)
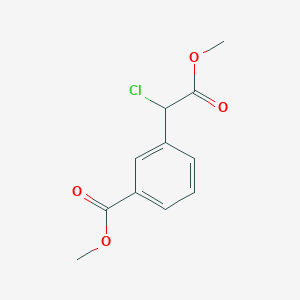

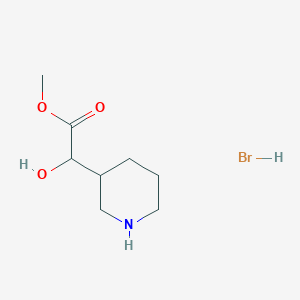
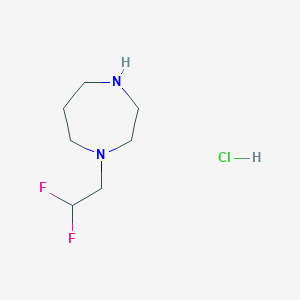

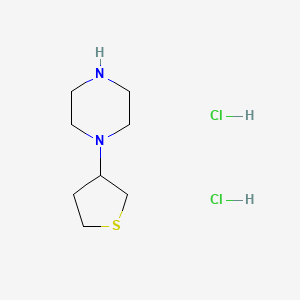
![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)